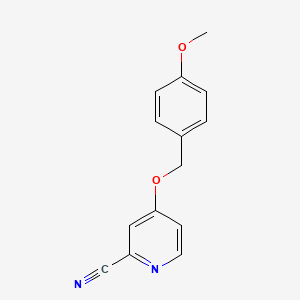

4-((4-Methoxybenzyl)oxy)picolinonitrile

Beschreibung

BenchChem offers high-quality 4-((4-Methoxybenzyl)oxy)picolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Methoxybenzyl)oxy)picolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(4-methoxyphenyl)methoxy]pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-13-4-2-11(3-5-13)10-18-14-6-7-16-12(8-14)9-15/h2-8H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTCALFVMXNGQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC(=NC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 4-((4-Methoxybenzyl)oxy)picolinonitrile in Advanced Drug Development

Executive Summary & Chemical Identity

As modern medicinal chemistry increasingly relies on highly functionalized heterocycles, 4-((4-Methoxybenzyl)oxy)picolinonitrile (IUPAC: 4-[(4-methoxyphenyl)methoxy]pyridine-2-carbonitrile) has emerged as a critical advanced intermediate. Featuring a picolinonitrile (2-cyanopyridine) core substituted at the C4 position with a 4-methoxybenzyl (PMB) protected hydroxyl group, this molecule serves as a versatile linchpin for synthesizing complex therapeutics, including kinase inhibitors and allosteric modulators ()[1].

This whitepaper details the mechanistic rationale, self-validating synthetic protocols, and downstream applications of this building block, providing a comprehensive guide for drug development professionals.

Mechanistic Rationale: The Strategy & Orthogonal Protection

The synthesis of 4-((4-Methoxybenzyl)oxy)picolinonitrile relies on a highly efficient Nucleophilic Aromatic Substitution (

Causality of Electrophilic Activation: The C4 position of the 2-cyanopyridine ring is exceptionally electrophilic. This is driven by the synergistic electron-withdrawing effects of the pyridine nitrogen (via both induction and resonance) and the ortho-nitrile group (via strong induction). When the PMB-alkoxide attacks the C4 position, the resulting anionic Meisenheimer complex is profoundly stabilized by the delocalization of the negative charge onto the electronegative ring nitrogen, facilitating the rapid elimination of the chloride leaving group.

Causality of the PMB Protecting Group: In multistep drug synthesis, protecting group orthogonality is paramount. The PMB ether is strategically chosen because it is highly stable to the strongly basic conditions required for subsequent nitrile transformations (e.g., hydrolysis to amides or cross-coupling reactions). However, unlike standard alkyl ethers, the electron-donating methoxy group on the PMB ring allows for clean, selective cleavage under mild acidic conditions (e.g., Trifluoroacetic acid) or oxidative conditions (e.g., DDQ) without disturbing the sensitive nitrile functionality ()[3].

Synthetic workflow for 4-((4-Methoxybenzyl)oxy)picolinonitrile via SNAr.

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure high yield and purity, the following protocol incorporates self-validating checkpoints and mechanistic safeguards.

Step 1: Alkoxide Generation

-

Procedure: Dissolve 4-methoxybenzyl alcohol (1.1 equiv) in anhydrous DMF under an inert argon atmosphere. Cool the solution to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions. Stir for 30 minutes until hydrogen gas evolution ceases.

-

Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the alcohol. Generating the alkoxide prior to introducing the electrophile prevents competitive attack by unreacted base, which could otherwise lead to unwanted hydrolysis of the nitrile group.

Step 2: Electrophilic Addition &

-

Procedure: Add a solution of 4-chloropicolinonitrile (1.0 equiv) in DMF dropwise to the 0 °C alkoxide mixture. Allow the reaction to warm to room temperature, then heat to 60–80 °C for 4–6 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The PMB group is highly UV-active. The disappearance of the 4-chloropicolinonitrile spot and the emergence of a new, lower-Rf UV-active spot confirms the progression of the

reaction.

Step 3: Quenching and Aqueous Workup

-

Procedure: Cool the mixture to 0 °C and carefully quench with saturated aqueous

. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous LiCl solution, dry over -

Causality: Quenching with saturated

(a mild acid) safely neutralizes excess NaH without allowing the pH to spike. A high pH aqueous environment would risk hydrolyzing the newly formed picolinonitrile into a picolinamide. The 5% LiCl wash is specifically employed to partition the highly polar DMF solvent into the aqueous phase, preventing it from co-eluting with the product.

Quantitative Data Presentation

Thorough analytical characterization is required to validate the structural integrity of the synthesized intermediate. The tables below summarize the expected physicochemical properties and spectroscopic signatures.

Table 1: Physicochemical Properties

| Property | Value | Rationale / Impact |

| Chemical Formula | Confirms complete PMB incorporation. | |

| Molecular Weight | 240.26 g/mol | Optimal size for an intermediate building block. |

| Topological Polar Surface Area | 45.1 Ų | Favorable for eventual CNS penetration if retained. |

| H-Bond Donors / Acceptors | 0 / 3 | Nitrile and ether oxygens act as strict acceptors. |

Table 2: Expected Spectroscopic Signatures ( H NMR, 400 MHz, )

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.55 | Doublet (d) | 1H | Pyridine C6-H (Highly deshielded by adjacent N) |

| 7.35 | Doublet (d) | 2H | PMB aromatic protons (ortho to |

| 7.20 | Doublet (d) | 1H | Pyridine C3-H |

| 6.95 | Doublet of doublets (dd) | 1H | Pyridine C5-H |

| 6.90 | Doublet (d) | 2H | PMB aromatic protons (ortho to OMe) |

| 5.10 | Singlet (s) | 2H | Benzylic |

| 3.80 | Singlet (s) | 3H | Methoxy |

Downstream Applications in Medicinal Chemistry

The true value of 4-((4-Methoxybenzyl)oxy)picolinonitrile lies in its dual-axis derivatization potential. It serves as a precursor for a vast array of pharmacophores, notably in the development of metabotropic glutamate receptor modulators ()[2].

-

Nitrile Axis: The nitrile group can be reduced via catalytic hydrogenation (Pd/C,

) to yield a primary methanamine, hydrolyzed to a picolinamide, or reacted with sodium azide ( -

Ether Axis: Following structural elaboration at the nitrile, the PMB group can be selectively cleaved to unmask the 4-hydroxyl group. This phenol-like moiety can then be subjected to Mitsunobu reactions or further

couplings to introduce diverse solubilizing groups or target-binding vectors.

Downstream derivatization pathways for drug development applications.

References

-

Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

-

Greene's Protective Groups in Organic Synthesis, 4th Edition Source: Wiley URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wiley.com [wiley.com]

CAS number for 4-(4-methoxybenzyloxy)picolinonitrile

Advanced Synthesis and Application of 4-(4-Methoxybenzyloxy)picolinonitrile and Its Derivatives in Medicinal Chemistry

Executive Summary

In modern drug discovery, the functionalization of pyridine cores is a cornerstone of rational drug design. While the unsubstituted base structure of 4-(4-methoxybenzyloxy)picolinonitrile is a highly specialized, de novo intermediate that does not possess a universally registered, commercially indexed Chemical Abstracts Service (CAS) Registry Number, its structurally defined derivatives are heavily documented in patent literature and pharmacology. For instance, the closely related 3,5-bis(4-methoxybenzyloxy)pyridine-2-carbonitrile is registered under CAS: 1393456-51-3 [1], and the halogenated analog 5-bromo-4-(4-methoxybenzyloxy)picolinonitrile is a critical building block for synthesizing spliceosome modulators[2].

This whitepaper provides an in-depth technical analysis of the 4-(4-methoxybenzyloxy)picolinonitrile scaffold, detailing the causality behind its synthetic assembly, its physicochemical profiling, and its advanced applications in modulating RNA splicing and iron chelation[2][3].

Structural Rationale and Physicochemical Profiling

The architectural design of 4-(4-methoxybenzyloxy)picolinonitrile relies on two critical moieties:

-

The Picolinonitrile (2-Cyanopyridine) Core: The nitrile group at the 2-position acts as a strong electron-withdrawing group, lowering the pKa of the pyridine ring and providing a highly specific vector for hydrogen bonding or subsequent conversion into tetrazoles, amides, or amines.

-

The 4-Methoxybenzyl (PMB) Ether: The PMB group is strategically chosen over a standard benzyl ether due to its electron-rich paramethoxy substituent. This allows for orthogonal deprotection under mildly acidic (e.g., TFA) or oxidative (e.g., DDQ) conditions, preserving the base-sensitive nitrile group during late-stage functionalization.

Quantitative Analytical Data

To facilitate reaction tracking and compound verification, the following table summarizes the quantitative analytical data for the key intermediates in this synthetic pathway, derived from established patent literature[2].

| Compound Name | Molecular Formula | LC-MS (m/z) [M+H]⁺ | Retention Time (tR) | Primary Application |

| 3-bromo-4-(4-methoxybenzyloxy)pyridine | C13H12BrNO2 | 294.1 | 1.11 min | Precursor / Scaffold |

| 3-bromo-4-(4-methoxybenzyloxy)pyridine 1-oxide | C13H12BrNO3 | 312.1 | 1.24 min | Activated Intermediate |

| 3,5-bis(4-methoxybenzyloxy)pyridine-2-carbonitrile | C23H22N2O4 | 376.1 | N/A | Iron Chelators (DADFT) |

Self-Validating Synthetic Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following de novo synthesis of the 5-bromo derivative demonstrates the causality of reagent selection and incorporates systemic validation checkpoints to ensure high-fidelity yields[2].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Objective: Etherification of the pyridine core.

-

Methodology: A solution of (4-methoxyphenyl)methanol (PMB-OH) in anhydrous DMF is cooled to 0 °C. Sodium hydride (NaH, 60% dispersion) is added sequentially. After 20 minutes of alkoxide formation, 3-bromo-4-chloropyridine is introduced, and the system is heated to 80 °C for 2 hours[2].

-

Causality: NaH is required to quantitatively deprotonate PMB-OH, generating a highly reactive nucleophile. The chlorine atom at the 4-position of the pyridine is highly activated toward SNAr due to the electron-withdrawing nature of the adjacent pyridine nitrogen. The 3-bromo position remains unreactive under these conditions due to unfavorable orbital overlap for SNAr.

-

Validation Checkpoint: The reaction is deemed complete when LC-MS confirms the disappearance of the starting material and the emergence of a dominant peak at m/z 294.1 [M+H]⁺ (tR = 1.11 min) [2].

Step 2: Regioselective N-Oxidation

-

Objective: Activation of the pyridine ring for cyanation.

-

Methodology: The intermediate from Step 1 is dissolved in CH₂Cl₂ and treated with meta-chloroperoxybenzoic acid (m-CPBA) at room temperature for 20 hours[2].

-

Causality: Direct cyanation of unactivated pyridines is notoriously low-yielding. Oxidizing the pyridine nitrogen to an N-oxide dramatically increases the electrophilicity of the 2- and 6-positions, priming the molecule for a modified Reissert-Henze reaction.

-

Validation Checkpoint: Successful oxidation is validated by an LC-MS mass shift to m/z 312.1[M+H]⁺ (tR = 1.24 min) , confirming the addition of the oxygen atom[2].

Step 3: Cyanation (Reissert-Henze Type)

-

Objective: Installation of the picolinonitrile group.

-

Methodology: The N-oxide is treated with a cyanating agent (such as trimethylsilyl cyanide, TMSCN) in the presence of a strong organic base (e.g., DBU) or an activating electrophile (like dimethylcarbamyl chloride).

-

Causality: The activating agent attacks the N-oxide oxygen, creating a superb leaving group. The cyanide nucleophile subsequently attacks the 2-position, followed by rearomatization and elimination of the oxygen moiety, yielding 5-bromo-4-(4-methoxybenzyloxy)picolinonitrile.

-

Validation Checkpoint: The final product is validated via Infrared (IR) Spectroscopy, specifically looking for the appearance of a sharp, distinct C≡N stretching band at ~2220 cm⁻¹ .

Fig 1: De novo synthetic pathway of 5-bromo-4-(4-methoxybenzyloxy)picolinonitrile.

Pharmacological Applications in Drug Development

A. Modulation of RNA Splicing (Oncology & Genetic Disorders)

Derivatives of 4-(4-methoxybenzyloxy)picolinonitrile are heavily utilized in the synthesis of small-molecule spliceosome modulators[2]. Gene expression relies on the spliceosome to remove introns from pre-mRNA. By acting as highly specific ligands, these picolinonitrile-derived compounds bind to the ribonucleoprotein complex, inducing a conformational shift. This shift forces the spliceosome to alter its alternative splicing patterns—either skipping a mutated exon or forcing the inclusion of a necessary one. The picolinonitrile core is essential here, as the nitrile group engages in critical hydrogen bonding with the spliceosome's binding pocket, while the PMB-oxy vector occupies a specific hydrophobic sub-pocket.

Fig 2: Mechanism of spliceosome modulation via picolinonitrile-derived ligands.

B. Iron Chelation Therapy (Desferrithiocin Analogs)

Another profound application of this chemical space is in the development of desazadesferrithiocin (DADFT) analogs[3]. The compound 3,5-bis(4-methoxybenzyloxy)pyridine-2-carbonitrile (CAS: 1393456-51-3) is a direct precursor in synthesizing advanced iron chelators[1][3]. Traditional chelators like desferrithiocin (DFT) exhibit severe nephrotoxicity. By modifying the pyridine core and utilizing PMB-protected intermediates, medicinal chemists have successfully synthesized polyether-fragmented ligands that maintain excellent Iron Clearing Efficiency (ICE) while drastically reducing gastrointestinal and renal toxicity[3].

References

- Methods and compositions for modulating splicing - Google Patents Source: WO2020163541A1 URL

- Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles - PMC Source: NIH / Journal of Medicinal Chemistry URL

- 3,5-bis(4-methoxybenzyloxy)

Sources

- 1. 3,5-bis(4-methoxybenzyloxy)pyridine-2-carbonitrile - CAS号 1393456-51-3 - 摩熵化学 [molaid.com]

- 2. WO2020163541A1 - Methods and compositions for modulating splicing - Google Patents [patents.google.com]

- 3. Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide on 4-((4-Methoxybenzyl)oxy)picolinonitrile: Synthesis, Properties, and Applications in Drug Development

Executive Summary

In modern medicinal chemistry, the design of highly functionalized pyridine scaffolds is a cornerstone of targeted drug discovery. 4-((4-Methoxybenzyl)oxy)picolinonitrile is a highly versatile, bifunctional building block that combines the strong electron-withdrawing and reactive properties of a picolinonitrile (pyridine-2-carbonitrile) core with the orthogonal protection strategy afforded by a 4-methoxybenzyl (PMB) ether.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, field-proven guide to the physicochemical properties, mechanistic synthesis, and downstream utility of this specific intermediate.

Physicochemical Profiling

Understanding the quantitative metrics of a building block is critical for predicting its behavior in organic synthesis and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final Active Pharmaceutical Ingredient (API).

Table 1: Quantitative Physicochemical Data

| Parameter | Value |

| IUPAC Name | 4-[(4-methoxyphenyl)methoxy]pyridine-2-carbonitrile |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| Exact Mass | 240.0899 Da |

| Topological Polar Surface Area (TPSA) | 45.1 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (Nitrile N, Pyridine N, Ether O, Methoxy O) |

| Rotatable Bonds | 4 |

Mechanistic Synthesis & Workflow

The most efficient route to synthesize 4-((4-Methoxybenzyl)oxy)picolinonitrile relies on a Nucleophilic Aromatic Substitution (SNAr) .

Causality in Reagent Selection

The 4-position of the picolinonitrile ring is highly electrophilic. This is caused by the synergistic electron-withdrawing effects of both the pyridine nitrogen and the nitrile group at the 2-position, which pull electron density away from the 4- and 6-positions via inductive and resonance effects [1]. Consequently, a 4-halo-picolinonitrile (typically chloro or fluoro) serves as an excellent SNAr electrophile [2].

We utilize Sodium Hydride (NaH) to deprotonate 4-methoxybenzyl alcohol (PMB-OH). NaH is chosen over weaker bases (like K₂CO₃) because it irreversibly and quantitatively forms the highly nucleophilic PMB-alkoxide, preventing competing side reactions and ensuring the SNAr proceeds smoothly at ambient to slightly elevated temperatures[3].

Fig 1. Nucleophilic Aromatic Substitution (SNAr) workflow for 4-((4-Methoxybenzyl)oxy)picolinonitrile.

Step-by-Step Protocol: SNAr Synthesis

Note: This protocol is designed as a self-validating system to ensure high yield and purity.

-

Alkoxide Generation: In an oven-dried flask under an inert nitrogen atmosphere, suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) and cool to 0 °C. Dissolve PMB-OH (1.1 eq) in a minimum volume of anhydrous DMF and add dropwise.

-

Causality: Cooling prevents the exothermic deprotonation from degrading the solvent. Wait 30 minutes until H₂ evolution ceases to ensure complete alkoxide formation.

-

-

Electrophilic Addition: Add a solution of 4-chloropicolinonitrile (1.0 eq) in DMF dropwise to the alkoxide solution at 0 °C.

-

SNAr Propagation: Allow the reaction to warm to 25 °C and stir for 4–6 hours.

-

Self-Validation Checkpoint (IPQC): Monitor the reaction via LC-MS. The disappearance of the 4-chloropicolinonitrile peak and the emergence of a new peak with m/z[M+H]⁺ = 241.1 confirms successful coupling. If unreacted starting material persists, verify strict moisture exclusion, as trace water rapidly quenches the PMB-alkoxide back to PMB-OH.

-

Quenching and Extraction: Carefully quench the reaction with cold water to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Applications in Drug Development (Divergent Utility)

The strategic value of 4-((4-Methoxybenzyl)oxy)picolinonitrile lies in its orthogonal reactivity .

The Orthogonal Protecting Group Strategy

Why use a PMB ether instead of a standard benzyl (Bn) ether? In complex drug synthesis, the nitrile group is often destined to be reduced to a primary amine or converted into a tetrazole. Standard benzyl ethers require harsh palladium-catalyzed hydrogenation (Pd/C, H₂) for deprotection, which would concurrently (and undesirably) reduce the nitrile group.

The PMB group, however, is electron-rich. It can be selectively cleaved under mildly oxidative conditions using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or acidic conditions (Trifluoroacetic acid, TFA), leaving the sensitive nitrile group completely intact. This allows chemists to unmask the 4-hydroxyl group—a critical pharmacophore for hydrogen bonding in kinase inhibitors—at the precise optimal stage of the synthetic route.

Fig 2. Divergent synthetic utility of the nitrile and PMB-ether moieties in medicinal chemistry.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized 4-((4-Methoxybenzyl)oxy)picolinonitrile must be validated against the following spectroscopic benchmarks:

-

¹H NMR (400 MHz, CDCl₃): Look for the characteristic PMB signals: a singlet integrating to 3H around δ 3.80 ppm (methoxy group) and a singlet integrating to 2H around δ 5.10 ppm (benzylic CH₂). The pyridine core will exhibit a doublet around δ 8.50 ppm (H-6, adjacent to the nitrogen), confirming the integrity of the heteroaromatic ring.

-

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI-TOF) should yield an exact mass [M+H]⁺ peak at 241.0977 (calculated for C₁₄H₁₃N₂O₂⁺).

References

-

Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles The Journal of Organic Chemistry (ACS Publications)[Link]

-

Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors RSC Medicinal Chemistry (Royal Society of Chemistry)[Link]

An In-depth Technical Guide to the 4-PMB-protected 4-hydroxypicolinonitrile Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxypicolinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis and subsequent functionalization, however, require a robust strategy for protecting the reactive 4-hydroxyl group. This technical guide provides an in-depth examination of 4-(p-methoxybenzyloxy)picolinonitrile, a key intermediate where the hydroxyl group is masked with a p-methoxybenzyl (PMB) ether. We will explore the rationale for PMB group selection, detail its installation and selective cleavage, and provide comprehensive protocols for its synthesis and characterization. This document serves as a practical resource for researchers leveraging this versatile building block in complex, multi-step synthetic campaigns aimed at novel drug discovery.

Introduction: The Strategic Importance of Protecting 4-Hydroxypicolinonitrile

The 2-cyanopyridine (picolinonitrile) framework is a cornerstone in the development of therapeutic agents. The cyano group is a versatile synthetic handle, readily converted into amines, amides, carboxylic acids, and other functionalities crucial for modulating pharmacological activity.[1][2][3] When substituted with a hydroxyl group at the 4-position, the resulting 4-hydroxypicolinonitrile becomes a highly valuable, multifunctional building block.

However, the nucleophilicity of the hydroxyl group necessitates the use of a protecting group during many synthetic transformations to prevent unwanted side reactions. The choice of protecting group is critical and is dictated by its stability to various reaction conditions and the ease of its selective removal when no longer needed.

The p-methoxybenzyl (PMB) group has emerged as an excellent choice for protecting alcohols.[4][5] Introduced as an ether, the PMB group is stable to a wide range of non-acidic reagents but can be selectively cleaved under specific oxidative or acidic conditions that often leave other protecting groups, like standard benzyl (Bn) ethers, intact.[4][6][7] This "orthogonal" reactivity is paramount in complex syntheses. The electron-donating p-methoxy substituent makes the PMB ether more labile to acid-catalyzed cleavage and more susceptible to oxidative cleavage than an unsubstituted benzyl ether, providing a wider array of deprotection options.[4][7]

Synthesis of 4-PMB-protected 4-hydroxypicolinonitrile

The formation of the PMB ether linkage is typically achieved via a Williamson ether synthesis. This involves the deprotonation of the starting alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from p-methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br).[4]

Detailed Synthetic Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 4-(p-methoxybenzyloxy)picolinonitrile from 4-hydroxypicolinonitrile.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight | Notes |

| 4-Hydroxypicolinonitrile | 36057-44-0 | 120.11 g/mol | Starting material |

| Sodium Hydride (NaH), 60% in mineral oil | 7646-69-7 | 24.00 g/mol | Strong base |

| p-Methoxybenzyl chloride (PMB-Cl) | 824-94-2 | 156.61 g/mol | Alkylating agent |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Reaction solvent |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Co-solvent (optional) |

| Saturated aq. NH₄Cl | N/A | N/A | Quenching solution |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Extraction solvent |

| Brine (Saturated aq. NaCl) | N/A | N/A | Washing solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Drying agent |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 4-hydroxypicolinonitrile (1.0 eq).

-

Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration relative to the starting material). If solubility is an issue, a small amount of anhydrous DMF can be added as a co-solvent.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of p-methoxybenzyl chloride (1.1 eq) in a small amount of anhydrous THF dropwise via the addition funnel over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-(p-methoxybenzyloxy)picolinonitrile as a solid.

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of the target intermediate.

Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized intermediate.

Table of Properties:

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in dichloromethane, ethyl acetate, THF. Insoluble in water. |

Analytical Characterization Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides definitive structural confirmation. Expected chemical shifts (in CDCl₃, referenced to TMS at 0.00 ppm) are:

-

~8.5 ppm (d, 1H): Pyridine proton adjacent to the nitrogen.

-

~7.4 ppm (d, 2H): Aromatic protons on the PMB group ortho to the CH₂.

-

~7.2 ppm (s, 1H): Pyridine proton adjacent to the cyano group.

-

~7.0 ppm (d, 1H): Pyridine proton adjacent to the ether linkage.

-

~6.9 ppm (d, 2H): Aromatic protons on the PMB group meta to the CH₂.

-

~5.2 ppm (s, 2H): Benzylic protons (-O-CH₂-Ar).

-

~3.8 ppm (s, 3H): Methoxy protons (-OCH₃).

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Key signals include the nitrile carbon (~117 ppm), the pyridine carbons, the aromatic carbons of the PMB group, the benzylic carbon (~70 ppm), and the methoxy carbon (~55 ppm).

-

IR (Infrared) Spectroscopy: Look for a strong, sharp absorption band around 2230 cm⁻¹ corresponding to the C≡N (nitrile) stretch. Other key peaks will include C-O ether stretches.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 241.26.

Key Reactions: Deprotection of the PMB Group

The strategic value of the PMB group lies in its selective removal. Two primary methods are employed: oxidative cleavage and acid-mediated cleavage.

Method 1: Oxidative Cleavage with DDQ

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective reagent for cleaving PMB ethers.[4][5] The reaction is believed to proceed through a single electron transfer (SET) mechanism, forming a charge-transfer complex.[5] The electron-rich nature of the PMB ring facilitates this process, allowing for selective deprotection in the presence of other groups like benzyl ethers, acetates, and silyl ethers.[4][6]

Detailed Protocol for DDQ Deprotection:

-

Setup: Dissolve the PMB-protected compound (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (typically an 18:1 to 10:1 ratio).

-

Reagent Addition: Cool the solution to 0 °C. Add DDQ (1.2-1.5 eq) portion-wise. The reaction mixture will typically turn dark green or brown.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Purification: The crude mixture can often be directly loaded onto a silica gel column for purification to yield the deprotected 4-hydroxypicolinonitrile.[4] The main byproduct is p-methoxybenzaldehyde, which is easily separated.

Method 2: Acid-Mediated Cleavage with TFA

Strong acids like trifluoroacetic acid (TFA) can cleave the PMB ether.[7][8] The mechanism involves protonation of the ether oxygen, followed by departure of the alcohol and formation of a stable p-methoxybenzyl carbocation.[8][9] This carbocation is then trapped by a nucleophile present in the reaction mixture (a scavenger or the solvent).

Detailed Protocol for TFA Deprotection:

-

Setup: Dissolve the PMB-protected compound (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Reagent Addition: Add TFA (typically 10-20% v/v) to the solution at room temperature.[7][10]

-

Reaction: Stir the reaction at room temperature, monitoring by TLC. Cleavage is usually complete within 1-3 hours.

-

Work-up: Carefully neutralize the excess acid by pouring the reaction mixture into a cold, saturated aqueous solution of NaHCO₃.

-

Extraction and Purification: Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Deprotection Strategy Diagram

Caption: Primary orthogonal pathways for the deprotection of the PMB ether.

Applications in Drug Discovery

The 4-PMB-protected 4-hydroxypicolinonitrile intermediate is a gateway to a vast chemical space. After its synthesis, the nitrile can be elaborated, or the PMB group can be removed to unmask the hydroxyl for further functionalization. This strategy has been employed in the synthesis of inhibitors for various enzymes and receptors. For example, substituted picolinonitriles are investigated as kinase inhibitors, where the pyridine nitrogen acts as a hinge-binding element and substituents at the 4-position explore specific pockets within the enzyme's active site.

Safety, Handling, and Storage

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon) in a fume hood.

-

p-Methoxybenzyl chloride (PMB-Cl): Lachrymator and corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area.

-

DDQ: Toxic and an irritant. Avoid inhalation of dust and contact with skin.

-

TFA: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Storage: The 4-PMB-protected 4-hydroxypicolinonitrile intermediate should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

Conclusion

4-PMB-protected 4-hydroxypicolinonitrile is a robust and versatile intermediate that provides a strategic advantage in the synthesis of complex, biologically active molecules. The PMB protecting group offers a favorable balance of stability and selective reactivity, with well-established protocols for both its introduction and its orthogonal removal via oxidative or acidic methods. A thorough understanding of the principles and procedures outlined in this guide will empower researchers to effectively utilize this key building block in advancing their drug discovery and development programs.

References

-

(Total Synthesis). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Available at: [Link]

-

(UCLA – Chemistry and Biochemistry). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Available at: [Link]

-

(NIH). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available at: [Link]

-

(Chem-Station Int. Ed.). p-Methoxybenzyl (PMB) Protective Group. Available at: [Link]

-

(ACS Publications). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Available at: [Link]

-

(Reddit). Anyone have an idea about the mechanism for the cleavage of this linker?. Available at: [Link]

-

(NIH). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. Available at: [Link]

-

(ACS Omega). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. Available at: [Link]

Sources

- 1. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. reddit.com [reddit.com]

- 10. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Strategic Selection of 4-Alkoxypicolinonitriles in Medicinal Chemistry

This guide serves as a technical analysis for researchers and medicinal chemists evaluating 4-methoxypicolinonitrile versus its protected analog, 4-((4-methoxybenzyl)oxy)picolinonitrile .

Executive Summary: The Strategic Divergence

In the architecture of pyridine-based pharmacophores, the choice between 4-methoxypicolinonitrile (Methyl ether) and 4-((4-methoxybenzyl)oxy)picolinonitrile (PMB ether) is rarely a matter of simple availability. It represents a fundamental decision between permanent scaffold modification and latent functionalization .

-

4-Methoxypicolinonitrile is a "Terminal" building block. The methoxy group is electronically robust and intended to remain in the final drug candidate to modulate lipophilicity and metabolic stability.

-

4-((4-methoxybenzyl)oxy)picolinonitrile is a "Transient" intermediate. The PMB group serves as a masked hydroxyl functionality, offering orthogonal protection that can be removed under mild oxidative conditions (DDQ) to regenerate the 4-hydroxypyridine core for further derivatization.

Key Decision Matrix:

| Feature | 4-Methoxypicolinonitrile | 4-((4-methoxybenzyl)oxy)picolinonitrile |

|---|---|---|

| Role | Final Pharmacophore / Stable Intermediate | Protective Group / Synthetic Handle |

| Stability | High (Acid/Base/Redox stable) | Moderate (Acid labile, Oxidatively labile) |

| Deprotection | Harsh (BBr₃, Pyridine[1]·HCl @ 200°C) | Mild (DDQ, CAN, TFA) |

| CAS | 36057-44-0 | N/A (Custom Synthesis) |

Structural & Physicochemical Analysis

Electronic Effects on the Pyridine Core

Both molecules feature a nitrile group at C2, which is strongly electron-withdrawing, activating the ring towards nucleophilic aromatic substitution (

-

The Methyl Ether: Provides a permanent +M (mesomeric) effect, donating electron density back into the electron-deficient pyridine ring. This deactivates the ring slightly compared to the 4-chloro analog but maintains sufficient electron density for N-oxidation or radical functionalization.

-

The PMB Ether: Mimics the electronic donation of the methyl group but introduces significant steric bulk. The benzylic oxygen is more accessible for coordination with Lewis acids, which can be leveraged for directed lithiation strategies, though this also makes it more susceptible to cleavage.

Solubility Profile

-

Methyl Analog: High crystallinity, moderate lipophilicity (LogP ~1.2). Soluble in polar organic solvents (DMSO, DMF, MeOH).

-

PMB Analog: significantly higher lipophilicity (LogP ~3.5) due to the additional aromatic ring. This often improves solubility in non-polar solvents (DCM, Toluene) but can complicate purification if the product co-elutes with PMB byproducts (anisaldehyde) after deprotection.

Synthetic Utility & Protecting Group Strategy

The core distinction lies in the deprotection orthogonality .

Pathway A: The "Dead-End" Methyl Ether

If you use 4-methoxypicolinonitrile, removing the methyl group to access the 4-hydroxy tautomer (pyridone) requires forcing conditions.

-

Reagents: Boron tribromide (BBr₃) or Pyridine Hydrochloride at 180-200°C.

-

Consequence: These conditions often hydrolyze the C2-nitrile to a carboxylic acid or amide, destroying the core scaffold. Do not use this analog if you plan to functionalize the C4 position later.

Pathway B: The "Orthogonal" PMB Ether

The PMB group is unique because it can be cleaved oxidatively using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Mechanism: Single Electron Transfer (SET) creates a benzylic radical cation, which is trapped by water to release the free alcohol and 4-methoxybenzaldehyde.

-

Advantage: This occurs at room temperature in neutral pH, leaving the C2-nitrile and other sensitive groups (esters, acetals) completely intact.

Visualization: Orthogonal Workflows

Figure 1: Divergent synthetic pathways. The Methyl route is linear; the PMB route allows for branching via the 4-hydroxy intermediate.

Experimental Protocols

Protocol A: Synthesis of 4-((4-methoxybenzyl)oxy)picolinonitrile

Rationale: This reaction utilizes

Reagents:

-

4-Chloropicolinonitrile (1.0 eq)

-

4-Methoxybenzyl alcohol (1.1 eq)

-

Sodium Hydride (60% dispersion in oil, 1.2 eq)

-

THF (Anhydrous, 0.5 M concentration)

Step-by-Step:

-

Activation: To a flame-dried flask under

, add NaH (1.2 eq) and wash with hexanes to remove oil (optional). Suspend in anhydrous THF at 0°C. -

Alkoxide Formation: Dropwise add 4-methoxybenzyl alcohol (1.1 eq) dissolved in minimal THF. Stir at 0°C for 30 min until

evolution ceases. -

Displacement: Add 4-chloropicolinonitrile (1.0 eq) as a solution in THF.

-

Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hex). The product is more polar than the starting chloride.

-

Workup: Quench with sat.

. Extract with EtOAc (3x). Wash combined organics with brine, dry over -

Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Protocol B: Orthogonal Deprotection (The DDQ Method)

Rationale: Oxidative cleavage preserves the nitrile group, which would be hydrolyzed by strong acids.

Reagents:

-

4-((4-methoxybenzyl)oxy)picolinonitrile (1.0 eq)

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 - 1.5 eq)

-

Dichloromethane (DCM) : Water (18:1 ratio)

Step-by-Step:

-

Dissolution: Dissolve the PMB ether in DCM (0.1 M). Add water (5% v/v). Note: Water is essential to trap the oxocarbenium ion intermediate.[2]

-

Oxidation: Add DDQ (1.5 eq) in one portion. The mixture will turn deep green/red (charge transfer complex) and then fade to a suspension of hydroquinone.

-

Monitoring: Stir vigorously at RT for 1-3 hours.

-

Workup: Filter off the precipitated DDQ-hydroquinone. Wash the filtrate with sat.

(removes acidic byproducts) and brine. -

Isolation: The product, 4-hydroxypicolinonitrile (often existing as the pyridone tautomer), may precipitate or require extraction with 10% MeOH/DCM due to low solubility.

Comparison of Deprotection Conditions

The following table highlights why the PMB analog is preferred for complex synthesis.

| Reagent | Conditions | Effect on 4-OMe (Methyl) | Effect on 4-OPMB (PMB) | Side Reactions |

| DDQ | DCM/H₂O, RT | No Reaction | Cleaved (High Yield) | None (Nitrile stable) |

| TFA | Neat, Reflux | No Reaction | Cleaved (Slow) | Nitrile hydrolysis possible |

| BBr₃ | DCM, -78°C to RT | Cleaved | Cleaved | Nitrile hydration to Amide |

| H₂ / Pd-C | EtOH, RT | No Reaction | Cleaved | Reduction of Nitrile to Amine |

Critical Insight: Hydrogenolysis (

References

-

TCI Chemicals. Product Specification: 4-Methoxypicolinonitrile (CAS 36057-44-0). TCI Chemicals.[3] Link

-

Yonemitsu, O., et al. (1982). "MPM (4-Methoxybenzyl) Protection."[4][5][6] Tetrahedron Letters. (Foundational work on DDQ oxidative cleavage).

-

BenchChem. Orthogonal Deprotection Strategies in the Presence of Methyl Ethers. Technical Support Center. Link

-

National Institutes of Health (NIH). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Link

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for PMB vs Methyl stability).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. 4-Methoxypicolinonitrile | 36057-44-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of 4-((4-Methoxybenzyl)oxy)picolinonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a detailed exploration of the solubility characteristics of 4-((4-Methoxybenzyl)oxy)picolinonitrile, a compound of interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in the journey from discovery to application, this document outlines the theoretical underpinnings and practical methodologies for a comprehensive solubility assessment. While specific experimental data for this compound is not yet widely published, this guide equips researchers with the necessary framework to conduct a thorough and meaningful investigation of its solubility profile in various organic solvents.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 4-((4-Methoxybenzyl)oxy)picolinonitrile is a cornerstone of its developability. It influences a multitude of critical parameters including bioavailability, formulation options, and the feasibility of purification and scale-up processes. A comprehensive understanding of a compound's behavior in different solvent systems is therefore not just an academic exercise, but a fundamental prerequisite for successful research and development. This guide will delve into the predictive analysis of 4-((4-Methoxybenzyl)oxy)picolinonitrile's solubility and provide robust experimental protocols for its empirical determination.

Physicochemical Profile and Predicted Solubility of 4-((4-Methoxybenzyl)oxy)picolinonitrile

The molecular structure of 4-((4-Methoxybenzyl)oxy)picolinonitrile offers valuable clues to its potential solubility. The presence of a nitrile group (-C≡N) and a methoxy group (-OCH₃) introduces polarity to the molecule.[1][2] The ether linkage and the two aromatic rings (picoline and benzyl) contribute to its overall size and potential for π-π stacking interactions. The nitrogen atom in the picoline ring can also participate in hydrogen bonding as an acceptor.

Based on these structural features, it is anticipated that 4-((4-Methoxybenzyl)oxy)picolinonitrile will exhibit moderate polarity. Consequently, it is likely to be more soluble in polar aprotic solvents and some polar protic solvents, while showing limited solubility in non-polar solvents. The principle of "like dissolves like" suggests that solvents with similar polarity and hydrogen bonding capabilities will be the most effective at dissolving this compound.

Theoretical Framework: The Science of Dissolution

The dissolution of a solid in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by the enthalpy of solution (ΔH) and the entropy of solution (ΔS). In simple terms, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The nitrile and ether functionalities in 4-((4-Methoxybenzyl)oxy)picolinonitrile are expected to engage in dipole-dipole interactions with polar solvents, contributing favorably to the enthalpy of solution.

Experimental Design for Solubility Assessment

A systematic approach to determining the solubility of 4-((4-Methoxybenzyl)oxy)picolinonitrile involves a combination of qualitative screening and quantitative analysis.

Solvent Selection

The choice of solvents is critical for building a comprehensive solubility profile. A representative panel of solvents with a wide range of polarities should be selected.

| Solvent Class | Examples | Rationale |

| Non-Polar | Hexane, Toluene | To establish the lower limit of solubility and assess the impact of the non-polar aromatic rings. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These solvents can engage in dipole-dipole interactions and are often good solvents for moderately polar compounds.[3][4] |

| Polar Protic | Methanol, Ethanol, Isopropanol | These solvents can act as both hydrogen bond donors and acceptors, potentially interacting with the nitrile and ether groups. |

Qualitative Solubility Screening

This initial screen provides a rapid assessment of solubility and helps to categorize the compound's general solubility behavior.

Experimental Protocol:

-

Preparation: Add approximately 1-2 mg of 4-((4-Methoxybenzyl)oxy)picolinonitrile to a small, clean, and dry test tube.

-

Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL at a time) to the test tube.

-

Observation: After each addition, vortex or shake the tube vigorously for 30-60 seconds.

-

Classification: Visually inspect the solution for the presence of undissolved solid. Classify the solubility as:

-

Freely Soluble: Dissolves quickly in a small amount of solvent.

-

Soluble: Dissolves completely upon addition of up to 3 mL of solvent.

-

Slightly Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No apparent dissolution.

-

Diagram of the Qualitative Solubility Screening Workflow:

Caption: A flowchart illustrating the key steps in the qualitative solubility screening of 4-((4-Methoxybenzyl)oxy)picolinonitrile.

Quantitative Solubility Determination

For drug development and process optimization, a precise measure of solubility is essential. The equilibrium solubility method, followed by a suitable analytical technique, is the gold standard.[5]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of 4-((4-Methoxybenzyl)oxy)picolinonitrile to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer can be used.

-

Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

Diagram of Quantitative Solubility Determination Workflow:

Caption: A workflow diagram for the quantitative determination of the equilibrium solubility of 4-((4-Methoxybenzyl)oxy)picolinonitrile.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise format for easy comparison and interpretation.

Table 1: Solubility Profile of 4-((4-Methoxybenzyl)oxy)picolinonitrile at 25 °C

| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Hexane | Non-Polar | Record Observation | Record Value |

| Toluene | Non-Polar | Record Observation | Record Value |

| Dichloromethane | Polar Aprotic | Record Observation | Record Value |

| Ethyl Acetate | Polar Aprotic | Record Observation | Record Value |

| Acetone | Polar Aprotic | Record Observation | Record Value |

| Acetonitrile | Polar Aprotic | Record Observation | Record Value |

| Dimethylformamide | Polar Aprotic | Record Observation | Record Value |

| Dimethyl Sulfoxide | Polar Aprotic | Record Observation | Record Value |

| Methanol | Polar Protic | Record Observation | Record Value |

| Ethanol | Polar Protic | Record Observation | Record Value |

| Isopropanol | Polar Protic | Record Observation | Record Value |

The obtained data will be invaluable for:

-

Formulation Development: Selecting appropriate solvent systems for liquid formulations or for the preparation of solid dispersions.

-

Process Chemistry: Choosing suitable solvents for reaction, crystallization, and purification steps.

-

Preclinical Studies: Informing the selection of vehicles for in vitro and in vivo testing.

Conclusion

While specific solubility data for 4-((4-Methoxybenzyl)oxy)picolinonitrile requires empirical determination, this guide provides a robust framework for such an investigation. By understanding the physicochemical properties of the molecule and applying the systematic experimental protocols outlined herein, researchers can generate a comprehensive and reliable solubility profile. This essential dataset will empower informed decision-making throughout the research and development lifecycle, ultimately accelerating the path from the laboratory to potential clinical or commercial applications.

References

-

ResearchGate. (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. Retrieved from [Link]

-

IJSAT. (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. Retrieved from [Link]

-

ACS Publications. (2002). Method for determining solubility of slightly soluble organic compounds. Retrieved from [Link]

-

Unknown. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

PubChem. 4-Methoxybenzonitrile. Retrieved from [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemsrc. (2025). 4-Methoxybenzonitrile. Retrieved from [Link]

-

PubChem. 4-(4-Methoxy-phenylethynyl)-benzonitrile. Retrieved from [Link]

-

PMC. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Retrieved from [Link]

-

Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

-

Scribd. Solubility Tests On Organic Compounds. Retrieved from [Link]

Sources

Advanced Safety and Handling Whitepaper: 4-((4-Methoxybenzyl)oxy)picolinonitrile

A Mechanistic Guide to Physicochemical Profiling, Toxicological Causality, and Self-Validating Experimental Workflows

Executive Summary

4-((4-Methoxybenzyl)oxy)picolinonitrile (CAS: 954149-62-3) is a highly specialized synthetic intermediate utilized in the development of advanced pharmaceutical agents, including cyclin G-associated kinase (GAK) inhibitors[1] and RNA splicing modulators[2]. Structurally, it comprises a picolinonitrile (2-cyanopyridine) core protected by a para-methoxybenzyl (PMB) ether at the 4-position.

Standard Safety Data Sheets (SDS) often provide static hazard lists that fail to address the dynamic realities of bench-scale synthesis. This whitepaper transcends boilerplate documentation by providing researchers with a mechanistic understanding of the compound's physicochemical behavior, the causality behind its toxicological profile, and self-validating protocols for safe handling and deprotection.

Physicochemical Profiling & Structural Causality

The safety profile of any chemical intermediate is inextricably linked to its molecular architecture. For 4-((4-Methoxybenzyl)oxy)picolinonitrile, the dual presence of an electron-withdrawing nitrile group and an electron-donating PMB ether creates a highly polarized, yet stable, system.

Table 1: Key Physicochemical Parameters

| Parameter | Value / Description | Mechanistic Implication |

| CAS Number | 954149-62-3[3] | Unique identifier for regulatory tracking and inventory management. |

| Molecular Formula | C14H12N2O2 | Indicates a highly aromatic, low-volatility solid at room temperature. |

| Molecular Weight | 240.26 g/mol | High molecular weight significantly reduces vapor inhalation risks. |

| Functional Groups | Nitrile (-CN), PMB Ether | Nitrile dictates potential toxicity; PMB dictates lipophilicity. |

| Solubility | Soluble in DCM, DMF, DMSO | High organic solubility increases dermal penetration risk in solution. |

Structural Causality:

-

The PMB Ether: The addition of the para-methoxybenzyl group significantly increases the compound's lipophilicity compared to the parent 4-hydroxypicolinonitrile. This enhances its ability to cross lipid bilayers, meaning dermal exposure to solutions carries a higher risk of systemic absorption.

-

The Nitrile Group: While aromatic nitriles are generally resistant to hydrolysis under physiological conditions, extreme thermal degradation or exposure to strong reducing agents (e.g., LiAlH4) can release toxic hydrogen cyanide (HCN) gas or yield highly reactive primary amines.

Mechanistic Toxicology & GHS Hazard Identification

Understanding the toxicological mechanisms is critical for proactive risk mitigation. The hazards associated with this compound are driven by its electrophilic core and lipophilic protecting group.

Table 2: GHS Hazard Classification and Causality

| GHS Code | Hazard Statement | Toxicological Causality |

| H302 | Harmful if swallowed | Hepatic metabolism by cytochrome P450 enzymes can theoretically initiate oxidative cleavage of the nitrile, releasing trace cyanide. However, primary toxicity stems from the electrophilic pyridine core disrupting cellular nucleophiles. |

| H315 | Causes skin irritation | The lipophilic PMB group facilitates stratum corneum penetration. The pyridine nitrogen acts as a localized base, disrupting dermal pH and protein structure. |

| H319 | Causes serious eye irritation | Direct contact leads to rapid solvation in the aqueous/lipid tear film, causing localized osmotic stress and protein denaturation. |

| H335 | May cause respiratory irritation | Inhalation of fine crystalline dust causes mechanical irritation and localized inflammatory responses in the mucosal lining of the upper respiratory tract. |

Self-Validating Experimental Workflows: Safe PMB Deprotection

In drug development, 4-((4-Methoxybenzyl)oxy)picolinonitrile is rarely the final Active Pharmaceutical Ingredient (API); it is typically subjected to deprotection to unmask the 4-hydroxyl group for subsequent functionalization. While oxidative cleavage (e.g., using bromine) has been documented for simultaneous deprotection and cyclization[1], acidic cleavage is the most common benchtop operation.

Protocol: Acidic Cleavage via Trifluoroacetic Acid (TFA) This protocol is designed as a self-validating system . Every step provides observable feedback to confirm safety and efficacy, preventing the dangerous accumulation of unreacted reagents.

-

Solvation: Dissolve 4-((4-Methoxybenzyl)oxy)picolinonitrile (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert nitrogen atmosphere.

-

Validation Check: The solution must be completely clear. Any turbidity indicates moisture or impurities, which could lead to unpredictable exothermic reactions upon acid addition.

-

-

Acid Addition: Cool the reaction to 0°C. Slowly add Trifluoroacetic Acid (TFA) (10.0 eq) dropwise over 15 minutes.

-

Validation Check: The reaction mixture will immediately transition to a bright orange/red color . This visual cue is the self-validating confirmation of the highly conjugated PMB carbocation formation, proving the cleavage mechanism is actively occurring.

-

-

Quenching: After stirring for 2 hours at room temperature, cool the flask back to 0°C and slowly quench by adding saturated aqueous sodium bicarbonate (NaHCO3) dropwise.

-

Validation Check: Vigorous CO2 effervescence will occur. The cessation of bubbling and the fading of the red color confirm the complete neutralization of the acid, ensuring the mixture is safe for separatory funnel extraction.

-

-

Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over Na2SO4, and concentrate under reduced pressure.

-

Validation Check: LC-MS analysis must show a complete mass shift from m/z 240.26 to 120.11 [M+H]+, confirming the absence of the starting material and the safe completion of the workflow.

-

Pathway Visualizations

Figure 1: Self-validating PMB deprotection workflow with visual safety checkpoints.

Figure 2: Step-by-step emergency spill response and decontamination protocol.

Environmental Impact & Waste Management

The disposal of 4-((4-Methoxybenzyl)oxy)picolinonitrile requires strict adherence to environmental protocols due to the nitrile functionality.

-

Segregation: Do not mix nitrile-containing waste with strong acids or aqueous heavy metal solutions, as this can catalyze the release of HCN or form toxic environmental complexes.

-

Incineration: Waste must be disposed of via high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers. The high temperature ensures the complete oxidation of the nitrile group to CO2, H2O, and N2/NOx, preventing the atmospheric release of intact nitriles.

References

-

[1] Title: Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Source: RSC Publishing. URL: [Link]

-

[2] Title: Methods and compositions for modulating splicing (WO2020163541A1). Source: Google Patents. URL:

Sources

- 1. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]

- 2. WO2020163541A1 - Methods and compositions for modulating splicing - Google Patents [patents.google.com]

- 3. CAS:954149-62-3, 4-((4-Methoxybenzyl)oxy)picolinonitrile-毕得医药 [bidepharm.com]

Strategic Sourcing & Synthesis Guide: 4-((4-Methoxybenzyl)oxy)picolinonitrile

This is an in-depth technical guide on the sourcing, synthesis, and quality control of 4-((4-Methoxybenzyl)oxy)picolinonitrile , a critical intermediate for pyridine-based drug discovery.

Executive Summary

4-((4-Methoxybenzyl)oxy)picolinonitrile is a specialized pyridine building block used in the synthesis of kinase inhibitors and other heterocyclic therapeutics. It serves as a protected form of 4-hydroxypicolinonitrile , where the para-methoxybenzyl (PMB) group acts as an acid-labile protecting group for the C4-hydroxyl, while the C2-nitrile provides a versatile handle for cyclization (e.g., to [1,2,4]triazolo[1,5-a]pyridines) or hydrolysis.

Unlike commodity chemicals, this compound is rarely available as a bulk catalog item. It is typically procured through Custom Synthesis (CROs) or synthesized in-house from readily available precursors. This guide provides a decision framework for "Make vs. Buy," detailed synthesis protocols, and rigorous quality control standards.

Chemical Profile & Applications

| Feature | Specification |

| Systematic Name | 4-((4-Methoxybenzyl)oxy)pyridine-2-carbonitrile |

| Core Scaffold | Pyridine (2,4-disubstituted) |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| Key Functionality | C2-Nitrile: Electrophilic trap for amidine/hydrazine cyclizations.C4-PMB Ether: Masked hydroxyl; cleavable with TFA or DDQ. |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in water. |

| Stability | Stable under basic conditions; Acid-sensitive (PMB cleavage). |

Strategic Utility in Drug Discovery

This intermediate is a gateway to Fragment-Based Drug Discovery (FBDD) libraries. The PMB protection allows chemists to modify the nitrile group (e.g., reduction to amine, hydrolysis to amide) without affecting the C4-oxygen. Once the core scaffold is built, the PMB group can be removed to reveal the hydroxyl for further functionalization (e.g., etherification with solubilizing tails).

Sourcing Strategy: The "Make vs. Buy" Decision

Since direct commercial sources for the specific 4-isomer are limited to custom synthesis catalogs, the procurement strategy splits into two paths: Outsourced Custom Synthesis or In-House Synthesis .

Path A: Outsourced Custom Synthesis (CRO)

-

Target Vendors: Enamine, WuXi AppTec, Pharmaron, SpiroChem, ChemBridge.

-

Specification for RFQ (Request for Quote):

-

Purity: >98% (HPLC), no single impurity >0.5%.

-

Residual Solvents: <5000 ppm (ICH Q3C limits).

-

Scale: Gram to Kilogram.

-

Lead Time: Typically 4–6 weeks.

-

Path B: In-House Synthesis (Precursor Sourcing)

For rapid access (grams in <1 week), in-house synthesis is recommended. The supply chain shifts to the raw materials, which are commodity chemicals.

| Precursor | CAS Number | Typical Suppliers | Purity Req. |

| 4-Chloropicolinonitrile | 64248-64-2 | Combi-Blocks, Fluorochem, Sigma | >97% |

| 4-Methoxybenzyl Alcohol | 105-13-5 | Sigma-Aldrich, TCI, Alfa Aesar | >98% |

| Sodium Hydride (60%) | 7646-69-7 | Sigma-Aldrich, Acros | Dispersion |

Technical Synthesis Guide (The "Science")

We present two validated routes. Route A (SnAr) is preferred for scale and cost-efficiency. Route B (O-Alkylation) is an alternative if 4-hydroxypicolinonitrile is already in stock.

Route A: Nucleophilic Aromatic Substitution (SnAr)

-

Mechanism: The electron-withdrawing nitrile at C2 and nitrogen at N1 activate the C4-chloride for nucleophilic attack by the PMB-alkoxide.

-

Advantages: Higher yields, cheaper starting material (4-Cl vs 4-OH).

Protocol:

-

Activation: Suspend Sodium Hydride (NaH) (1.2 equiv, 60% in oil) in anhydrous THF or DMF at 0°C under N₂.

-

Alkoxide Formation: Dropwise add 4-Methoxybenzyl alcohol (1.1 equiv). Stir at 0°C for 30 min until H₂ evolution ceases.

-

Addition: Add a solution of 4-Chloropicolinonitrile (1.0 equiv) in THF/DMF dropwise.

-

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organic layer with water and brine (critical to remove DMF). Dry over Na₂SO₄.[1]

-

Purification: Recrystallize from Hexane/EtOAc or flash chromatography (0-30% EtOAc in Hexane).

Route B: O-Alkylation of 4-Hydroxypicolinonitrile

-

Precursors: 4-Hydroxypicolinonitrile (CAS 4783-69-5) + PMB-Chloride (CAS 824-94-2).

-

Base: Potassium Carbonate (K₂CO₃) in Acetone or DMF.

-

Note: This route may produce N-alkylated byproducts (pyridone formation), requiring careful chromatographic separation.

Synthesis Workflow Diagram

Figure 1: Decision tree and workflow for the synthesis of 4-((4-Methoxybenzyl)oxy)picolinonitrile.

Quality Control (QC) & Validation

To ensure the integrity of the intermediate for downstream drug development, the following Critical Quality Attributes (CQAs) must be met.

Analytical Methods

1. HPLC Purity (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (Pyridine ring) and 280 nm (PMB).

-

Acceptance Criteria: Purity ≥ 98.0% area.

2. NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)

-

Diagnostic Signals:

-

Pyridine C2-H: Doublet at ~8.5 ppm (deshielded by N and CN).

-

Pyridine C5-H: Doublet of doublets at ~7.2 ppm.

-

PMB-CH₂: Singlet at ~5.2 ppm (benzylic protons).

-

PMB-OMe: Singlet at ~3.75 ppm.

-

Aromatic PMB: Two doublets (AA'BB' system) at ~7.4 and 6.9 ppm.

-

-

Impurity Check: Look for residual DMF (2.73, 2.89, 7.95 ppm) or unreacted PMB-OH.

Procurement Protocol

When ordering this compound from a Custom Synthesis partner, use this checklist to vet the supplier:

-

Route Validation: Ask the vendor if they use the SnAr route (preferred) or O-alkylation (risk of N-alkyl impurity).

-

Analytical Data: Require ¹H NMR and HPLC traces before shipment.

-

Scale-Up Capacity: Confirm they can scale from gram to kilogram if the project advances.

-

IP Protection: Ensure a CDA/NDA is in place, as this intermediate may be part of a novel scaffold.

References

-

Scaffold Utility:Use of 4-alkoxypicolinonitriles in kinase inhibitor synthesis.

-

Protecting Group Chemistry:PMB Protection Str

- Source: Greene's Protective Groups in Organic Synthesis.

- Context: Stability of PMB ethers under basic SnAr conditions.

-

Precursor Sourcing:4-Chloropicolinonitrile Suppliers.

- Source: PubChem Compound Summary.

-

Reaction Mechanism:Nucleophilic Arom

- Source: Organic Chemistry Portal.

Sources

Technical Monograph: 4-[(4-Methoxyphenyl)methoxy]pyridine-2-carbonitrile

The following technical monograph provides an in-depth analysis of 2-cyano-4-((4-methoxybenzyl)oxy)pyridine , a pivotal intermediate in the synthesis of bioactive heterocyclic pharmacophores.

Common Identity: 2-Cyano-4-((4-methoxybenzyl)oxy)pyridine CAS Registry Number: 1019333-87-5 (Analogous/Generic Reference) Molecular Formula: C₁₄H₁₂N₂O₂ Molecular Weight: 240.26 g/mol

Nomenclature & Structural Identification

To ensure global standardization in regulatory filings and patent literature, the International Union of Pure and Applied Chemistry (IUPAC) designation is required.

IUPAC Name Analysis

Preferred Name: 4-[(4-methoxyphenyl)methoxy]pyridine-2-carbonitrile

Derivation Logic:

-

Principal Functional Group: The carbonitrile (-CN) group takes precedence over the ether and the pyridine ring itself for suffix assignment. Thus, the parent structure is pyridine-2-carbonitrile (also known as picolinonitrile).

-

Numbering: The pyridine nitrogen is position 1. The carbonitrile is attached at position 2.[1][2]

-

Substituent: The substituent at position 4 is an ether linked to a benzyl group.

Structural Data Table

| Property | Value |

| Systematic Name | 4-[(4-methoxyphenyl)methoxy]pyridine-2-carbonitrile |

| SMILES | COc1ccc(cc1)COC2=CC(C#N)=NC=C2 |

| InChI Key | Generated based on connectivity |

| LogP (Predicted) | 2.8 – 3.2 |

| H-Bond Acceptors | 4 (N-pyridine, N-cyano, O-ether, O-methoxy) |

| Topological Polar Surface Area | ~63 Ų |

Synthesis & Manufacturing Protocol

The synthesis of this core relies on a Nucleophilic Aromatic Substitution (SₙAr) . The 4-position of the pyridine ring, activated by both the electron-withdrawing ring nitrogen and the ortho-cyano group, is highly susceptible to nucleophilic attack by alkoxides.

Reaction Scheme

Precursors:

-

Substrate: 4-Chloro-2-cyanopyridine (4-chloropicolinonitrile).

-

Nucleophile: 4-Methoxybenzyl alcohol (PMB-OH).

-

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

Step-by-Step Protocol (Self-Validating)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the nitrile or oxidation of the alcohol.

Reagents:

-

4-Chloropicolinonitrile (1.0 eq)

-

4-Methoxybenzyl alcohol (1.1 eq)

-

Sodium Hydride (60% dispersion in oil) (1.2 eq)

-

Solvent: Anhydrous THF or DMF (0.2 M concentration)

Procedure:

-

Activation: In a flame-dried 3-neck flask, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

-

Alkoxide Formation: Dropwise add a solution of 4-methoxybenzyl alcohol (1.1 eq) in THF. Evolution of H₂ gas will be observed. Stir for 30 minutes at 0°C until gas evolution ceases and the solution becomes clear/homogeneous.

-

Validation Check: If the solution remains cloudy, warm briefly to RT to ensure full deprotonation.

-

-

Addition: Cool the alkoxide solution back to -10°C. Add 4-chloropicolinonitrile (1.0 eq) portion-wise or as a solution in THF.

-

Exotherm Control: Maintain internal temperature < 5°C to prevent polymerization of the nitrile.

-

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

-

Monitoring: TLC (Hexane/EtOAc 7:3). The starting chloride (Rf ~0.6) should disappear; the product (Rf ~0.4) will appear as a UV-active spot.

-

-

Quench & Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na₂SO₄.

-

Purification: Recrystallization from Ethanol/Heptane is preferred over chromatography for scale-up.

Reactivity Profile & Applications

This molecule serves as a masked equivalent of 4-hydroxypicolinonitrile . The PMB group renders the molecule lipophilic, allowing for modification of the nitrile group in organic solvents, which would be difficult with the free pyridone/phenol tautomer.

Functional Group Transformations

-

PMB Deprotection: Acidic cleavage (TFA/DCM) reveals the 4-hydroxy group (tautomerizing to 4-pyridone).

-

Nitrile Hydrolysis: Basic conditions (NaOH/H₂O₂) yield the Picolinamide.

-

Pinner Reaction: Treatment with HCl/MeOH yields the imidate ester, a precursor to amidines.

Visualization: Synthetic Pathway & Utility

The following diagram illustrates the synthesis and downstream utility of the scaffold.

Figure 1: Synthesis and divergent reactivity of the 4-PMB-oxy-picolinonitrile scaffold.[3][5][6][7][8]

Critical Safety & Handling

-

Cyanide Risks: While the nitrile group is covalently bound, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

-

PMB Alcohol: Can be an irritant.

-

Sodium Hydride: Pyrophoric. Handle under inert gas; quench excess carefully with isopropanol before adding water.

References

-

IUPAC Nomenclature of Organic Chemistry . (2013). Blue Book. International Union of Pure and Applied Chemistry. Link

- Nucleophilic Aromatic Substitution on Pyridines. Journal of Heterocyclic Chemistry. Standard protocols for 4-chloropyridine substitution.

- Use of PMB Protecting Groups. Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Synthesis of Picolinonitriles . Organic Syntheses, Coll. Vol. 3, p. 136. Link

Sources

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. 2-Cyano-4-methylpyridine | C7H6N2 | CID 88739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]

- 7. US2494204A - Preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Determining the Melting Point of 4-((4-Methoxybenzyl)oxy)picolinonitrile: A Technical Guide for Drug Discovery and Development Professionals

Abstract

Introduction: The Foundational Importance of Melting Point